![molecular formula C7H4ClN3O B3043763 咪唑并[1,2-c]嘧啶-2-酰氯 CAS No. 914637-85-7](/img/structure/B3043763.png)

咪唑并[1,2-c]嘧啶-2-酰氯

描述

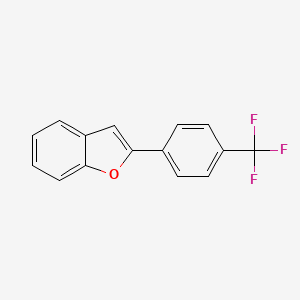

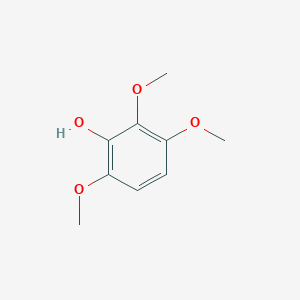

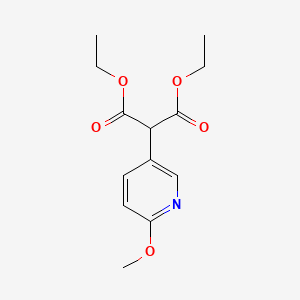

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazo[1,2-c]pyrimidine derivatives has been described in several studies . One efficient procedure involves the reaction between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-c]pyrimidine-2-carbonyl chloride is characterized by the fusion of imidazole and pyrimidine moieties . The structure of the target compounds has been established with different spectroscopic analyses .

Chemical Reactions Analysis

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride can undergo various chemical reactions. For instance, it can participate in one-pot, multicomponent reactions to synthesize potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs .

科学研究应用

合成与生物活性

咪唑并[1,2-c]嘧啶-2-酰氯及其衍生物由于其多样的合成和生物应用,是各种科学研究工作的核心。这些化合物以其咪唑并[1,2-c]嘧啶骨架为特征,在杂环化合物的合成中发挥着关键作用,是多种具有生物活性的分子的前体。咪唑并[1,2-c]嘧啶衍生物的合成是一个重要的研究课题,其方法学重点是提高这些过程的效率、选择性和环境友好性。研究广泛探索了这些化合物的生物活性,揭示了它们在药物化学中作为开发新治疗剂的框架的潜力。咪唑并[1,2-c]嘧啶衍生物表现出广泛的药理活性,包括抗癌、抗炎、抗菌和抗真菌特性,突出了它们在药物发现和开发中的价值 (Kobak 和 Akkurt,2022)。

光学传感器和材料科学

除了其药用应用外,咪唑并[1,2-c]嘧啶衍生物还因其在材料科学中的用途而受到研究,特别是在光学传感器的开发中。这些化合物由于其独特的电子特性和结构多功能性,适合用作光学传感器合成中的识别单元。它们形成配位键和氢键的能力使它们成为有效的传感探针,促进了传感器技术的发展。这一研究领域突出了有机化学和材料科学的交叉点,展示了咪唑并[1,2-c]嘧啶衍生物在创建复杂检测系统中的潜力,这些系统在环境监测到医疗诊断等领域都有应用 (Jindal 和 Kaur,2021)。

催化和绿色化学

咪唑并[1,2-c]嘧啶衍生物的作用延伸到催化领域,特别是在促进绿色化学原理方面。这些化合物因其在促进化学反应(包括有机合成和药物制造中的基本反应)方面的催化能力而被探索。重点研究结合咪唑并[1,2-c]嘧啶衍生物的可回收催化剂体系,这与减少化学过程中的环境影响和提高可持续性的努力相一致。这项研究强调了开发高效、环保的催化剂的重要性,这些催化剂支持复杂分子的合成,同时最大限度地减少浪费和能源消耗 (Kantam 等人,2013)。

作用机制

Target of Action

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a novel compound that has been found to have significant activity against various targets. The primary targets of this compound are the KRAS G12C proteins and Cyclooxygenase-2 (COX-2) enzymes . These proteins play a crucial role in cell proliferation and inflammation, respectively.

Mode of Action

The compound interacts with its targets through a covalent bond, leading to the inhibition of these targets . This interaction results in the disruption of the normal functioning of the targets, thereby leading to the desired therapeutic effects. The compound is also known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical Pathways

The compound affects various biochemical pathways. In the case of cancer cells, it inhibits the KRAS G12C pathway, which is often mutated in various types of cancers . By inhibiting this pathway, the compound can potentially stop the proliferation of cancer cells. In the case of inflammation, the compound inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins that cause inflammation .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles, with good bioavailability

Result of Action

The inhibition of the KRAS G12C pathway by the compound can lead to the cessation of cancer cell proliferation . Similarly, the inhibition of the COX-2 enzyme can lead to a reduction in inflammation . These molecular and cellular effects make the compound a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

未来方向

Future research could focus on further exploring the synthesis, properties, and potential applications of Imidazo[1,2-c]pyrimidine-2-carbonyl chloride. For instance, more studies could be conducted to investigate its potential therapeutic effects and mechanism of action . Additionally, research could also focus on developing new synthesis methods that are more efficient and environmentally friendly .

生化分析

Biochemical Properties

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride, like other imidazo[1,2-a]pyrimidines, has been explored for its potential in the development of covalent inhibitors . These compounds have been synthesized as a series of novel KRAS G12C inhibitors . The biochemical interactions of these compounds involve a series of cellular, biochemical, and molecular docking experiments .

Cellular Effects

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride has shown potential as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . Its effects on cells have been further clarified by a series of cellular, biochemical, and molecular docking experiments .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-c]pyrimidine-2-carbonyl chloride involves its role as a covalent inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its potential as a covalent inhibitor suggests that it may have long-term effects on cellular function .

属性

IUPAC Name |

imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)5-3-11-4-9-2-1-6(11)10-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFAKCZLYUYWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN2C1=NC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259608 | |

| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-85-7 | |

| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole](/img/structure/B3043686.png)

![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)